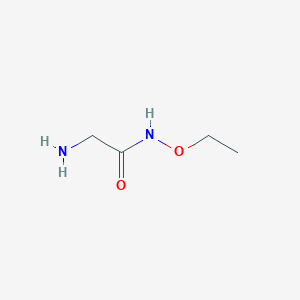

2-amino-N-ethoxyacetamide

Description

Contextualization within the Aminoacetamide Class of Organic Compounds

2-Amino-N-ethoxyacetamide is a derivative of glycinamide (B1583983) (2-aminoacetamide), the simplest amide of the amino acid glycine (B1666218). The fundamental structure of aminoacetamides consists of a primary amino group and an acetamide (B32628) moiety. This arrangement of functional groups imparts a unique combination of properties, including the potential for hydrogen bonding, nucleophilic and electrophilic reactivity, and the ability to coordinate with metal ions.

The introduction of an ethoxy group on the amide nitrogen, creating an N-alkoxyamide, further modifies the electronic and steric properties of the molecule. N-alkoxyamides are a subject of interest due to their distinct reactivity compared to simple amides. The presence of the oxygen atom on the nitrogen can influence the planarity of the amide bond and its susceptibility to nucleophilic attack. jst.go.jprsc.org

Below is a data table outlining the basic properties of this compound.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1489450-17-0 |

| Molecular Formula | C4H10N2O2 |

| Molecular Weight | 118.13 g/mol |

| Related CAS Number | 1909305-35-6 (hydrochloride salt) |

Overview of Research Trajectories for Related Aminoacetamide Structures

Research into aminoacetamide derivatives has been both broad and deep, with significant efforts directed towards their application in medicinal chemistry and materials science. Various modifications of the aminoacetamide scaffold have led to the development of compounds with a wide range of biological activities.

For instance, substituted aminoacetamides have been investigated for their potential as:

Anticonvulsants: Certain N-substituted aminoacetamide derivatives have shown promise in preclinical studies for the management of seizures. nih.gov

Antimalarial agents: The aminoacetamide scaffold has been a key structural motif in the optimization of phenotypic hits against Plasmodium falciparum, the parasite responsible for malaria.

Fungicidal agents: By hybridizing the aminoacetamide scaffold with other pharmacophores, such as a 2-hydroxyphenyl motif, researchers have developed potent antifungal compounds. nih.gov

Multifunctional agents for Alzheimer's disease: Novel derivatives incorporating the aminoacetamide structure are being explored as multitarget-directed ligands for the treatment of complex neurodegenerative disorders. bohrium.com

The synthesis of N-alkoxyamides, a category to which this compound belongs, has also been an active area of research. Novel synthetic methods, including electrochemical dimerization and transition-metal-free halocyclization, have been developed to access a variety of N-alkoxyamide structures. acs.orgacs.orgresearcher.life These methods open up new avenues for creating diverse libraries of compounds for further investigation.

The following table presents a summary of research findings on various aminoacetamide derivatives.

| Research Area | Key Findings |

| Anticonvulsant Activity | N-(2-(4-chlorobenzoyl)benzofuran-3-yl)-2-(substituted)-acetamide derivatives showed significant anticonvulsant activity in animal models. nih.gov |

| Antimalarial Agents | Optimization of an aminoacetamide scaffold led to a compound with low-nanomolar activity against Plasmodium falciparum. |

| Fungicidal Activity | Novel 2-hydroxyphenyl substituted aminoacetamides exhibited excellent antifungal activities against S. sclerotiorum and P. capsici. nih.gov |

| Alzheimer's Disease | (4-(1,2,4-oxadiazol-5-yl)phenyl)-2-aminoacetamide derivatives were evaluated as multifunctional ligands for Alzheimer's disease. bohrium.com |

Significance of Aminoacetamide Scaffolds in Synthetic Organic Chemistry

The aminoacetamide scaffold is a valuable building block in synthetic organic chemistry due to its inherent functionality, which allows for a wide range of chemical transformations. The primary amino group can be readily acylated, alkylated, or used in the formation of Schiff bases, while the amide functionality can undergo hydrolysis, reduction, or participate in various coupling reactions.

The versatility of the aminoacetamide scaffold makes it a privileged structure in the design and synthesis of compound libraries for high-throughput screening. Its ability to present diverse substituents in a defined spatial orientation is crucial for exploring structure-activity relationships (SAR) in drug discovery. Furthermore, the development of synthetic scaffolds, including those based on amino acid structures, is a growing field in metabolic engineering and synthetic biology, aiming to control the spatial organization of enzymes and improve the efficiency of biosynthetic pathways. frontiersin.org

The synthesis of complex molecules often relies on the strategic use of robust and versatile scaffolds like aminoacetamides. They serve as a platform for the construction of more elaborate molecular architectures with tailored properties and functions.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H10N2O2 |

|---|---|

Molecular Weight |

118.13 g/mol |

IUPAC Name |

2-amino-N-ethoxyacetamide |

InChI |

InChI=1S/C4H10N2O2/c1-2-8-6-4(7)3-5/h2-3,5H2,1H3,(H,6,7) |

InChI Key |

YOEYTDCWDQNPJC-UHFFFAOYSA-N |

Canonical SMILES |

CCONC(=O)CN |

Origin of Product |

United States |

Advanced Spectroscopic and Solid State Structural Elucidation of 2 Amino N Ethoxyacetamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy: An Unwritten Chapter

NMR spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. However, for 2-amino-N-ethoxyacetamide, the foundational NMR data is conspicuously absent from the scientific record.

Proton (¹H) and Carbon-13 (¹³C) NMR for Structural Confirmation

The primary methods for confirming the carbon-hydrogen framework of a molecule are ¹H and ¹³C NMR spectroscopy. These experiments would provide crucial information on the chemical shifts, coupling constants, and integration of signals, which together would verify the presence and connectivity of the ethoxy, acetamide (B32628), and amino functional groups. At present, no such spectra for this compound have been published.

Nitrogen-15 (¹⁵N) and Fluorine-19 (¹⁹F) NMR for Specific Derivatives

Further characterization, particularly of nitrogen-containing compounds, often employs ¹⁵N NMR. This technique offers direct insight into the electronic environment of the nitrogen atoms within the amino and amide groups. Similarly, should fluorinated derivatives of this compound be synthesized for specific applications, ¹⁹F NMR would be an invaluable tool for their analysis. Currently, no literature exists describing such derivatives or their corresponding NMR data.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Analysis

To unambiguously establish the bonding network within this compound, two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would be indispensable. COSY experiments would reveal proton-proton couplings, while HSQC and HMBC would map out the one-bond and multiple-bond correlations between protons and carbons, respectively. The absence of these 2D NMR studies means that the precise connectivity of the molecule remains unconfirmed by these powerful methods.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis: A Missing Profile

Mass spectrometry is critical for determining the molecular weight of a compound and for deducing its structure through the analysis of its fragmentation patterns. As with NMR data, specific mass spectrometric analyses for this compound are not available.

High-Resolution Electrospray Ionization Mass Spectrometry (HREI-MS)

HREI-MS would provide the high-accuracy mass measurement necessary to confirm the elemental composition and exact molecular weight of this compound. This fundamental piece of data is currently unavailable in scientific databases.

Fragmentation Pathway Elucidation via Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) is a powerful technique used to fragment a selected ion and analyze the resulting product ions. This process provides detailed structural information and helps to elucidate the fragmentation pathways of a molecule. Without MS/MS studies, the fragmentation behavior of this compound under mass spectrometric conditions remains unknown.

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization and Vibrational Analysis

The IR spectrum of this compound is expected to be dominated by strong absorptions from the N-H and C=O stretching vibrations. The primary amine (NH2) group would typically exhibit two bands in the region of 3400-3200 cm⁻¹, corresponding to the asymmetric and symmetric stretching modes. The amide N-H stretching vibration is also expected in this region. The carbonyl (C=O) stretching of the amide group, known as the Amide I band, would produce a very strong and characteristic absorption around 1650 cm⁻¹. The Amide II band, arising from N-H bending and C-N stretching, is anticipated near 1600-1550 cm⁻¹.

The ethoxy group (-O-CH2-CH3) would be identifiable by its C-O-C stretching vibrations, typically found in the 1150-1050 cm⁻¹ region. The C-H stretching vibrations of the ethyl and methylene (B1212753) groups would appear in the 3000-2850 cm⁻¹ range.

Raman spectroscopy, which relies on inelastic scattering of light, provides complementary information. While C=O stretching is also visible in Raman spectra, non-polar bonds often produce stronger signals. Therefore, the C-C and C-H vibrations of the ethyl group might be more prominent. The symmetric vibrations of the molecule are often more intense in Raman spectra compared to their IR counterparts.

A comparative table of expected vibrational frequencies for the key functional groups in this compound is presented below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

| Primary Amine (NH₂) | Asymmetric Stretch | 3400-3300 | Weak |

| Symmetric Stretch | 3300-3200 | Weak | |

| Scissoring | 1650-1580 | Moderate | |

| Amide (CONH) | N-H Stretch | ~3300 | Weak |

| C=O Stretch (Amide I) | ~1650 (Strong) | Moderate | |

| N-H Bend (Amide II) | ~1550 | Weak | |

| Ethoxy (-OCH₂CH₃) | C-O-C Stretch | 1150-1050 | Moderate to Strong |

| CH₂/CH₃ Stretches | 3000-2850 | Strong | |

| CH₂/CH₃ Bends | 1470-1370 | Moderate |

Single-Crystal X-ray Diffraction for Definitive Three-Dimensional Structure Determination and Conformational Analysis

For this compound, obtaining a suitable single crystal would allow for the unambiguous determination of its molecular structure. Key structural parameters that could be elucidated include:

Conformation of the ethoxy group: The torsion angles around the C-O and O-N bonds would reveal the spatial orientation of the ethyl group relative to the rest of the molecule.

Planarity of the amide group: The geometry around the amide bond is typically planar due to resonance, and SC-XRD can confirm this and quantify any minor deviations.

Intramolecular and intermolecular interactions: The presence of hydrogen bonds is highly likely given the amine and amide functional groups. SC-XRD would precisely map these interactions, showing, for example, hydrogen bonding between the amine protons and the carbonyl oxygen of a neighboring molecule.

While a crystal structure for this compound is not publicly documented, data from related small molecules, such as N-methoxyacetamide, can provide insights into the likely solid-state conformation. nih.gov It is expected that the crystal packing would be dominated by a network of hydrogen bonds, leading to a stable, ordered structure.

The typical data obtained from a single-crystal X-ray diffraction experiment that would be expected for this compound are summarized in the table below.

| Crystallographic Parameter | Expected Information |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | Symmetry of the crystal lattice |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Dimensions of the repeating unit |

| Bond Lengths (Å) | e.g., C=O, C-N, N-O, C-O, C-C, C-H, N-H |

| Bond Angles (°) | e.g., O=C-N, C-N-O, C-O-C |

| Torsion Angles (°) | Defines the molecular conformation |

| Hydrogen Bond Geometry | Distances and angles of intermolecular interactions |

Elemental Analysis (CHN) for Compositional Verification

Elemental analysis, specifically CHN analysis, is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a sample. This method provides a crucial verification of the empirical formula of a synthesized compound. For this compound, with a molecular formula of C₄H₁₀N₂O₂, the theoretical elemental composition can be calculated with high precision.

The process involves the combustion of a small, precisely weighed sample in an oxygen-rich environment. The resulting combustion gases (CO₂, H₂O, and N₂) are separated and quantified, allowing for the calculation of the percentage of each element in the original sample. The oxygen content is typically determined by difference.

A comparison between the experimentally determined CHN values and the calculated theoretical values is a key indicator of the purity of the compound. A close agreement provides strong evidence that the correct product has been synthesized.

| Element | Theoretical Mass Percentage (%) |

| Carbon (C) | 40.67 |

| Hydrogen (H) | 8.53 |

| Nitrogen (N) | 23.71 |

| Oxygen (O) | 27.09 |

In Situ Spectroscopic Monitoring of this compound Reactions

In situ spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, is a powerful process analytical technology (PAT) tool for monitoring chemical reactions in real-time. researchgate.netnih.govnih.gov By immersing a probe directly into the reaction vessel, spectra can be continuously collected, providing valuable insights into reaction kinetics, the formation of intermediates, and the consumption of reactants. wikipedia.org

For the synthesis of this compound, in situ FTIR could be employed to monitor the progress of the reaction. For instance, in a hypothetical synthesis involving the reaction of an N-ethoxyamine with a suitable acetylating agent, the formation of the amide bond could be tracked by the appearance and growth of the characteristic Amide I (C=O stretch) and Amide II (N-H bend) bands.

The concentration of reactants and products can be correlated with the intensity of their respective IR absorption bands. This allows for the generation of concentration-time profiles, from which reaction rates and endpoints can be accurately determined without the need for sampling and offline analysis.

The table below outlines how in situ FTIR could be used to monitor a hypothetical synthesis of this compound.

| Reaction Stage | Key Spectroscopic Change to Monitor | Wavenumber Region (cm⁻¹) |

| Start of Reaction | Presence of reactant (e.g., N-ethoxyamine N-H stretch) | 3400-3200 |

| During Reaction | Decrease in reactant signals | As above |

| Increase in Amide I band of product | ~1650 | |

| Increase in Amide II band of product | ~1550 | |

| End of Reaction | Stabilization of product bands | As above |

| Disappearance of reactant bands | As above |

This real-time monitoring enables precise control over reaction conditions, optimization of reaction times, and ensures the desired product is obtained efficiently and with high purity.

Chemical Reactivity and Mechanistic Investigations of 2 Amino N Ethoxyacetamide Scaffolds

Nucleophilic and Electrophilic Reactivity Studies

The reactivity of 2-amino-N-ethoxyacetamide is characterized by the nucleophilic nature of the primary amine and the electrophilic character of the amide carbonyl carbon.

The amide bond in this compound is generally stable due to resonance delocalization of the nitrogen lone pair with the carbonyl group. This delocalization reduces the electrophilicity of the carbonyl carbon and imparts partial double bond character to the C-N bond, making it less susceptible to nucleophilic attack. chemistrysteps.com However, like other amides, it can undergo hydrolysis under acidic or basic conditions to yield 2-aminoacetic acid (glycine) and O-ethylhydroxylamine. libretexts.org

Under acidic conditions, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by water. In basic hydrolysis, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate that subsequently breaks down. libretexts.org

The hydrolytic stability of amides can be influenced by neighboring functional groups. For instance, studies on N-acylated amino acid amides have shown that the nature of the acyl group can impact the stability of a remote amide bond. nih.govnih.gov While no specific data for this compound is available, the presence of the primary amino group could potentially influence the rate of hydrolysis, either through intramolecular catalysis or by altering the electronic environment of the amide.

Table 1: General Conditions for Amide Hydrolysis

| Condition | Reagents | Products |

| Acidic | H3O+, heat | Carboxylic acid + Amine/Ammonia |

| Basic | OH-, heat | Carboxylate + Amine/Ammonia |

This table presents generalized conditions for amide hydrolysis and is not based on specific experimental data for this compound.

The primary amino group in this compound is a potent nucleophile and readily participates in acylation and alkylation reactions. libretexts.org

Acylation: The amine can be acylated by reacting with acid chlorides or anhydrides to form the corresponding N-acylated derivative. libretexts.org This reaction is typically rapid at room temperature. The resulting amide is generally less nucleophilic than the starting amine, preventing over-acylation. libretexts.org

Alkylation: The primary amine can also undergo alkylation with alkyl halides. However, this reaction can be difficult to control, often leading to a mixture of mono-, di-, and even tri-alkylated products, as the product amines are also nucleophilic. ucalgary.camsu.edu The use of a large excess of the amine can favor monoalkylation. ucalgary.ca Quaternary ammonium (B1175870) salts can be formed through exhaustive alkylation. libretexts.org

Table 2: Representative Reactions of the Amino Group

| Reaction | Reagent | Product Type |

| Acylation | Acid Chloride (R-COCl) | N-Acyl-2-amino-N-ethoxyacetamide |

| Alkylation | Alkyl Halide (R-X) | N-Alkyl-2-amino-N-ethoxyacetamide |

This table illustrates the expected reactivity of the primary amine based on general chemical principles.

Exploration of Intramolecular Cyclization Pathways

The structure of this compound, with its nucleophilic amino group and electrophilic amide carbonyl, presents the possibility of intramolecular cyclization, particularly to form diketopiperazine-like structures under certain conditions. While no specific studies on the intramolecular cyclization of this compound were found, related research on derivatives of 2-amino acids and N-aryl amides demonstrates the feasibility of such reactions. pleiades.onlinersc.org For example, the treatment of certain 2-N-aryl-substituted derivatives of 2-aminoenoic acids with acetic anhydride (B1165640) has been shown to lead to cyclization. pleiades.online The formation of 3-amino oxindoles from N-aryl amides also proceeds via an intramolecular cyclization mechanism. rsc.org

For this compound itself, dimerization through intermolecular aminolysis followed by intramolecular cyclization could potentially lead to a 2,5-diketopiperazine derivative. However, the conditions required to favor this pathway over polymerization or other side reactions would need to be carefully optimized.

Mechanistic Studies of Adduct Formation with Chemical Probes

The nucleophilic amino group of this compound can form adducts with electrophilic chemical probes. For instance, it would be expected to react with Michael acceptors like acrylamide (B121943), where the amine undergoes a conjugate addition to the carbon-carbon double bond. frontiersin.org Studies on the reaction of amino acids with acrylamide have shown the formation of such adducts. frontiersin.org

Similarly, the amine could react with electrophilic quinones, which are known to form adducts with nucleophilic residues in proteins. mdpi.com The mechanism of such adduct formation would likely involve the nucleophilic attack of the amine nitrogen on the electrophilic center of the probe. The stability and further reactivity of the resulting adduct would depend on the specific nature of the chemical probe. While no studies specifically detailing adduct formation with this compound were identified, the general reactivity of primary amines provides a strong basis for predicting this behavior.

Role as a Ligand in Coordination Chemistry (if applicable to non-biological systems)

The this compound molecule possesses multiple potential donor atoms—the amino nitrogen, the amide oxygen, and the ethoxy oxygen—making it a potential ligand for metal ions in coordination chemistry. wikipedia.org As a bidentate or potentially tridentate ligand, it could form chelate complexes with various metals. The amino group and the amide carbonyl oxygen could form a stable five-membered chelate ring.

The coordination chemistry of α-amino acids and their derivatives as (O,N)-donor ligands is well-established, forming complexes with a range of metals including silicon, germanium, and tin. mdpi.comnih.gov Chiral N,N'-dioxide ligands derived from amino acids also act as effective neutral tetradentate ligands for a variety of metal ions. rsc.org While specific studies on the coordination complexes of this compound are not available, its structural similarity to these classes of ligands suggests it would be a viable candidate for forming stable coordination compounds. The properties of such complexes would be influenced by the nature of the metal ion and the coordination geometry adopted. nih.gov

Theoretical and Computational Chemistry Studies of 2 Amino N Ethoxyacetamide

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are a cornerstone for understanding the intrinsic properties of 2-amino-N-ethoxyacetamide, offering a detailed picture of its electronic landscape.

Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in the this compound molecule, a process known as geometry optimization. By calculating the potential energy surface, researchers can identify the lowest energy conformation, which corresponds to the most stable structure of the molecule. These calculations can also map out the energy landscapes, revealing other stable conformers and the energy barriers for conversion between them. This information is crucial for understanding the molecule's flexibility and preferred shapes.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound Calculated with DFT

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-C | 1.52 Å |

| C=O | 1.23 Å | |

| C-N (amide) | 1.34 Å | |

| N-O | 1.41 Å | |

| C-N (amine) | 1.46 Å | |

| Bond Angle | O=C-N | 122.5° |

| C-N-O | 118.0° | |

| Dihedral Angle | H-N-C-C | 178.5° |

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.54 |

| LUMO | 2.13 |

| HOMO-LUMO Gap | 8.67 |

Quantum chemical calculations can accurately predict various spectroscopic parameters for this compound. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C atoms are invaluable for interpreting experimental NMR spectra and confirming the molecular structure. Additionally, the calculation of vibrational frequencies can predict the molecule's infrared (IR) spectrum. Each vibrational mode corresponds to a specific motion of the atoms, and the resulting spectrum serves as a molecular fingerprint.

Table 3: Hypothetical Predicted ¹³C NMR Chemical Shifts and Vibrational Frequencies for this compound

| Parameter | Atom/Group | Predicted Value |

|---|---|---|

| ¹³C NMR Chemical Shift | C=O | 172.5 ppm |

| H₂N-CH₂ | 45.3 ppm | |

| O-CH₂-CH₃ | 62.1 ppm | |

| Vibrational Frequency | N-H Stretch (amine) | 3350 cm⁻¹ |

| C=O Stretch (amide) | 1685 cm⁻¹ | |

| N-O Stretch | 950 cm⁻¹ |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic view of this compound, modeling its movements and interactions over time. These simulations are essential for understanding the molecule's behavior in a more realistic, condensed-phase environment.

The conformation of this compound can be significantly influenced by its environment. MD simulations in different solvents, such as water or a non-polar organic solvent, can reveal how solvation affects the molecule's conformational preferences. By analyzing the simulation trajectories, researchers can determine the most probable conformations in each medium and understand the role of solvent-solute interactions in stabilizing these structures. For example, in a polar solvent like water, conformations that maximize hydrogen bonding with the solvent would be favored.

Table of Mentioned Compounds

| Compound Name |

|---|

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Reactivity Prediction

Quantitative Structure-Property Relationship (QSPR) modeling represents a computational approach to predict the physicochemical properties and reactivity of chemical compounds based on their molecular structures. For this compound, QSPR models can provide valuable insights into its chemical behavior, guiding synthetic strategies and predicting potential transformation pathways.

The foundation of any QSPR model lies in the selection and calculation of molecular descriptors, which are numerical representations of a molecule's structural and electronic features. For this compound, a diverse set of descriptors would be calculated using various computational chemistry software packages. These descriptors can be categorized as follows:

Topological Descriptors: These are derived from the 2D representation of the molecule and describe the connectivity of atoms. Examples include the Wiener index, Kier & Hall connectivity indices, and Balaban J index.

Geometrical Descriptors: These descriptors are calculated from the 3D structure of the molecule and include parameters like molecular surface area, volume, and moments of inertia.

Quantum Chemical Descriptors: Derived from quantum mechanical calculations (e.g., using Density Functional Theory), these descriptors provide information about the electronic properties of the molecule. Key examples for this compound would include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and partial atomic charges.

The calculated descriptors undergo a rigorous validation process to ensure their relevance and to avoid overfitting in the subsequent modeling. This typically involves statistical methods such as Principal Component Analysis (PCA) to reduce the dimensionality of the descriptor space and to identify the most informative descriptors.

Table 1: Selected Molecular Descriptors for this compound (Note: The following data is illustrative and generated for the purpose of this article based on typical values for similar small organic molecules.)

| Descriptor Type | Descriptor Name | Calculated Value |

| Topological | Wiener Index | 128 |

| Molecular Connectivity Index (¹χ) | 3.458 | |

| Geometrical | Molecular Surface Area (Ų) | 154.7 |

| Molecular Volume (ų) | 130.2 | |

| Quantum Chemical | HOMO Energy (eV) | -9.87 |

| LUMO Energy (eV) | 1.23 | |

| HOMO-LUMO Gap (eV) | 11.10 | |

| Dipole Moment (Debye) | 3.15 |

Once a validated set of molecular descriptors is established, predictive models can be developed to forecast the chemical reactivity of this compound. These models are typically built using machine learning algorithms such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or more advanced methods like Artificial Neural Networks (ANN) and Support Vector Machines (SVM).

For predicting chemical transformation pathways, the models can be trained on a dataset of known reactions for similar aminoacetamide derivatives. The model would learn to correlate specific descriptor values with the likelihood of undergoing certain types of reactions, such as nucleophilic substitution at the carbonyl carbon, or reactions involving the amino or ethoxy groups.

To predict reaction rates, a QSPR model would be developed to correlate molecular descriptors with experimentally determined or computationally calculated activation energies for a series of related reactions. For instance, the model might predict the rate of hydrolysis of the amide bond under different pH conditions based on descriptors related to the electronic charge on the carbonyl carbon and the steric hindrance around the reaction center.

Table 2: Illustrative QSPR Model for Predicting the Rate Constant (log k) of Amide Hydrolysis (Note: This is a hypothetical model for illustrative purposes.)

| Descriptor | Coefficient |

| Partial Charge on Carbonyl Carbon | 2.54 |

| Steric Hindrance Parameter (Es) | -0.87 |

| Solvation Energy (kcal/mol) | -0.15 |

| Model Equation: | log k = 1.2 + 2.54(Charge) - 0.87(Es) - 0.15*(Solvation Energy) |

| Model Statistics: | R² = 0.92, Q² = 0.85 |

Computational Elucidation and Validation of Synthetic Reaction Mechanisms

Computational chemistry provides powerful tools to investigate the detailed mechanisms of chemical reactions, offering insights that are often difficult to obtain through experimental methods alone. For the synthesis of this compound, computational studies can be employed to elucidate the reaction pathways, identify transition states, and calculate activation energies.

A common synthetic route to N-alkoxyamides involves the coupling of a carboxylic acid with an O-alkylhydroxylamine. In the case of this compound, this would likely involve the reaction of 2-aminoacetic acid (glycine) with O-ethylhydroxylamine. Computational modeling, particularly using Density Functional Theory (DFT), can be used to map out the potential energy surface of this reaction.

The study would typically involve:

Reactant and Product Optimization: The 3D geometries of the reactants (glycine, O-ethylhydroxylamine, and any coupling agents) and the product (this compound) are optimized to find their lowest energy conformations.

Transition State Searching: Algorithms are used to locate the transition state structures connecting the reactants and products. The transition state represents the highest energy point along the reaction coordinate.

Frequency Calculations: These calculations are performed to confirm that the optimized structures correspond to energy minima (for reactants and products) or first-order saddle points (for transition states).

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactants and products, thus validating the proposed mechanism.

These calculations would provide a detailed, step-by-step understanding of the reaction mechanism, including the role of any catalysts or intermediates. The calculated activation energies can also be used to predict the feasibility of a proposed synthetic route and to optimize reaction conditions.

Virtual Screening and Design of Novel Aminoacetamide Derivatives based on Predicted Chemical Properties

Building upon the QSPR models and mechanistic understanding, computational methods can be used to design and screen novel aminoacetamide derivatives with desired chemical properties. This process, known as virtual screening, allows for the rapid evaluation of large libraries of virtual compounds, prioritizing the most promising candidates for synthesis and experimental testing.

The process typically involves the following steps:

Library Generation: A virtual library of novel aminoacetamide derivatives is created by systematically modifying the structure of this compound. Modifications could include substitutions at the amino group, changes to the ethoxy group, or alterations to the acetamide (B32628) backbone.

Descriptor Calculation: The same set of molecular descriptors used in the QSPR models is calculated for each compound in the virtual library.

Property Prediction: The validated QSPR models are then used to predict the desired chemical properties (e.g., reactivity, stability, solubility) for all the virtual derivatives.

This in silico approach significantly accelerates the discovery of new molecules with tailored properties by focusing synthetic efforts on a smaller, more promising set of candidates. For instance, if the goal is to develop derivatives with increased nucleophilicity of the amino group, the virtual screening process would prioritize compounds with structural modifications that lead to a higher calculated partial negative charge on the nitrogen atom.

Role of 2 Amino N Ethoxyacetamide As a Chemical Intermediate and Building Block in Organic Synthesis

Potential as a Precursor for the Assembly of Complex Organic Molecules

Drawing parallels with other bifunctional amino acid derivatives, 2-amino-N-ethoxyacetamide possesses two reactive centers: a primary amine and an N-ethoxyacetamide group. The primary amine can readily participate in nucleophilic substitution and addition reactions, making it a potential building block for the introduction of a glycine-like moiety into larger molecules.

The N-ethoxy group introduces a potential point of further functionalization or cleavage. Depending on the reaction conditions, this group could be hydrolyzed or otherwise modified, offering a pathway to more complex amide structures. The fundamental structure of this compound could, in theory, be incorporated into peptide-like backbones or serve as a linker in the synthesis of more elaborate molecular architectures.

Postulated Utilization in the Synthesis of Heterocyclic Systems

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. Amino acid derivatives are common precursors for the synthesis of a wide variety of nitrogen-containing heterocycles. Given its structure, this compound could hypothetically be employed in the construction of several classes of heterocyclic rings.

For instance, the primary amine could react with 1,3-dicarbonyl compounds or their equivalents to form pyrimidines or benzodiazepines. Condensation reactions with α,β-unsaturated carbonyl compounds could lead to the formation of piperidinone or other saturated nitrogen heterocycles. The amide nitrogen, although less nucleophilic, could also participate in intramolecular cyclization reactions under specific conditions, potentially leading to the formation of lactams or other ring systems.

Hypothetical Heterocyclic Syntheses Utilizing this compound:

| Heterocyclic System | Potential Synthetic Precursors | Reaction Type |

| Pyrimidines | 1,3-Diketones, β-Ketoesters | Condensation |

| Benzodiazepines | 2-Aminobenzophenones | Condensation |

| Piperidinones | α,β-Unsaturated esters | Michael Addition/Cyclization |

This table is speculative and based on the known reactivity of similar amino amides.

Theoretical Applications as a Reagent in Organic Transformations

Beyond its role as a structural building block, the functional groups within this compound suggest its potential use as a reagent in specific organic transformations. The primary amine could act as a base or a nucleophilic catalyst in various reactions.

Conclusion and Future Research Directions

Identification of Knowledge Gaps in 2-Amino-N-ethoxyacetamide Chemistry

The lack of available information on this compound highlights substantial knowledge gaps in several key areas:

Synthesis and Characterization: There are no published, peer-reviewed methods for the synthesis of this compound. Consequently, there is a complete absence of data regarding its physical and chemical properties, such as melting point, boiling point, and spectroscopic data (NMR, IR, Mass Spectrometry).

Chemical Reactivity: The reactivity of this compound is unexplored. While general reactions of N-alkoxy amides are known, such as their susceptibility to nucleophilic attack at the amide nitrogen, no specific studies have been conducted on this particular compound.

Structural and Spectroscopic Properties: Detailed structural analysis, including crystallographic data and comprehensive spectroscopic characterization, is not available. This fundamental information is crucial for understanding the molecule's conformation and electronic properties.

Prospective Avenues for Synthetic Innovation and Mechanistic Understanding

Future research efforts could be directed towards establishing a reliable synthetic route to this compound. A potential starting point would be the reaction of an N-protected glycine (B1666218) derivative with O-ethylhydroxylamine, followed by deprotection.

Once synthesized, a thorough investigation of its fundamental reactivity would be warranted. Mechanistic studies could explore its behavior in various reaction types, contributing to a broader understanding of N-alkoxy amide chemistry.

Potential for Novel Chemical Applications

Given the lack of current research, the potential applications of this compound are entirely speculative. The presence of both a primary amine and an N-ethoxyamide functionality suggests it could serve as a versatile building block in organic synthesis. Further research would be necessary to explore any potential utility in medicinal chemistry, materials science, or other fields.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.